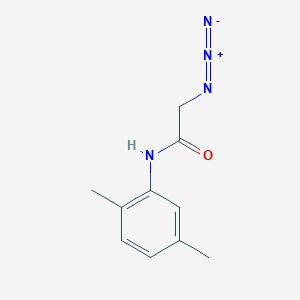

2-azido-N-(2,5-dimethylphenyl)acetamide

Overview

Description

2-azido-N-(2,5-dimethylphenyl)acetamide is a biochemical compound used for proteomics research . It has a molecular formula of C10H12N4O and a molecular weight of 204.23 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide. The reactants are dissolved in a mixture of ethanol and water (70:30, v:v) and then refluxed for 24 hours at 80 °C. After cooling, the compound precipitates and is filtered off, dried, and recrystallized from ethanol .Scientific Research Applications

Molecular Structure and Conformation

Research on closely related compounds, such as N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, has provided insights into their molecular conformation and structure. Studies have shown that these molecules exhibit similar molecular conformations to other acetanilides, with slight variations in bond parameters. The molecules are linked through N—H⋯O hydrogen bonds, indicating potential applications in understanding molecular interactions and designing compounds with desired structural characteristics (B. Gowda et al., 2007).

Biological Screening for Antibacterial and Antifungal Activities

A series of derivatives have been synthesized and screened for antibacterial, antifungal, and anthelmintic activities. Some compounds showed significant biological activities, suggesting their potential application in the development of new antimicrobial agents. Molecular docking to crystal structures of target proteins revealed good correlation of binding energy with observed in vitro data, indicating their utility in drug discovery and design (G. Khan et al., 2019).

Fingerprint Analysis Applications

The study of latent fingerprint analysis showed that certain compounds exhibit good stickiness and finger rhythm without dense dust. This property can be used to detect fingerprints on various flat surfaces, offering a novel application in forensic science for detecting hidden fingerprints (G. Khan et al., 2019).

Photoreactivity and Photoaffinity Labeling

Compounds with azido groups have been explored for their photoreactivity, offering applications in photoaffinity labeling of proteins to identify molecular targets. Azido analogues of certain compounds exhibit biological activities similar to their parent compounds, making them suitable for use in photoaffinity labeling experiments to uncover potential receptor(s) (B. Palmer et al., 2007).

Molecular Docking and Pharmacokinetic Behavior

Molecular docking simulations of certain anaesthetic compounds have been carried out to understand their pharmacokinetic behavior. The bioactivity of the molecule is influenced by hyper conjugative interactions and π → π∗ interactions, which increase the biological activity of the compound. These findings can guide the design and optimization of molecules for specific biological activities (J. D. Anban et al., 2017).

Properties

IUPAC Name |

2-azido-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-7-3-4-8(2)9(5-7)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHAIEYSUGEFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

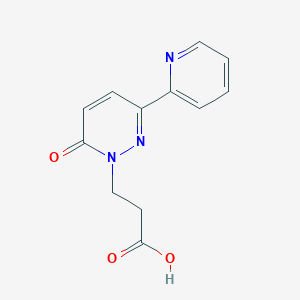

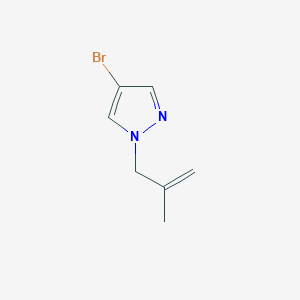

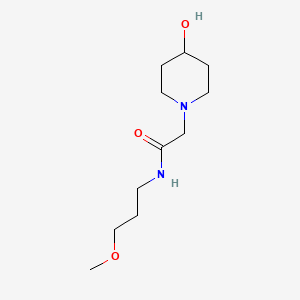

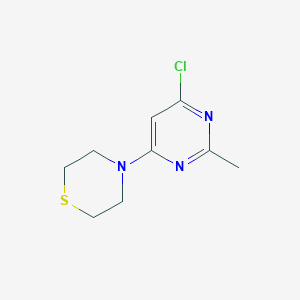

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)

![2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463730.png)

![4-[(3-Methoxypropyl)sulfanyl]aniline](/img/structure/B1463732.png)

![3-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]propanoic acid](/img/structure/B1463733.png)

![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1463738.png)

![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)